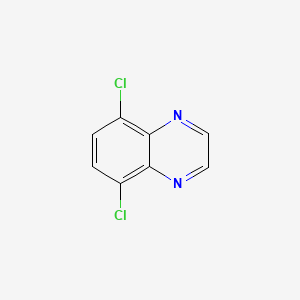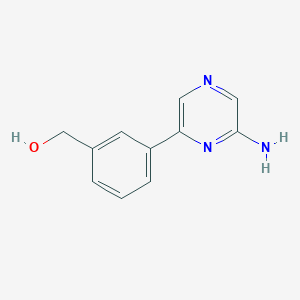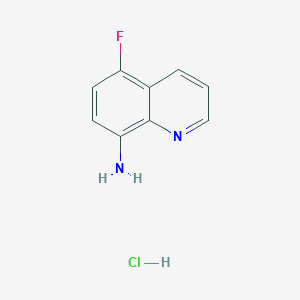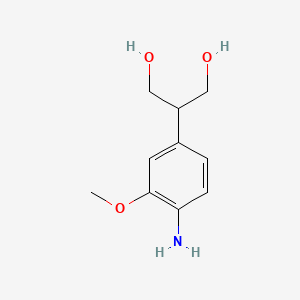![molecular formula C8H10N4O2 B11900705 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione CAS No. 21254-21-7](/img/structure/B11900705.png)
1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities, including its role as a kinase inhibitor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-4-cyano-pyrazole with aromatic aldehydes in the presence of sodium hydroxide, using water as the reaction medium . This one-pot cyclization process is efficient and rapid, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of different solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness. specific industrial methods for this compound are not extensively documented in the literature.
Analyse Des Réactions Chimiques
Types of Reactions
1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mécanisme D'action
The mechanism of action of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione primarily involves its role as a kinase inhibitor. It binds to the active site of specific kinases, preventing their activity and thereby inhibiting the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrazolo[3,4-d]pyrimidine-6-carboxylic acid: This compound shares a similar core structure but has different functional groups, leading to variations in its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system, which can affect its interaction with biological targets.
Uniqueness
1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is unique due to its specific substitution pattern and its ability to inhibit a wide range of kinases. This makes it a versatile compound for the development of kinase inhibitors with potential therapeutic applications .
Propriétés
Numéro CAS |
21254-21-7 |
|---|---|
Formule moléculaire |
C8H10N4O2 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
1-propan-2-yl-7H-pyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C8H10N4O2/c1-4(2)12-6-5(3-9-12)7(13)11-8(14)10-6/h3-4H,1-2H3,(H2,10,11,13,14) |
Clé InChI |
YIFBIKNKSSQDBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C2=C(C=N1)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine](/img/structure/B11900648.png)

![(3S)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B11900664.png)

![4-(1H-Pyrazol-3-yl)thieno[3,2-d]pyrimidine](/img/structure/B11900687.png)
![2-Methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11900694.png)



